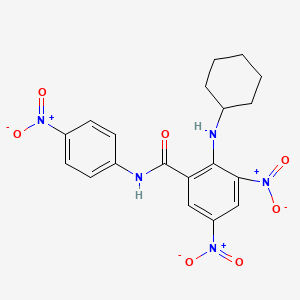![molecular formula C23H21NO4 B12467465 2-[4-(2-oxo-2-phenylethoxy)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B12467465.png)
2-[4-(2-oxo-2-phenylethoxy)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(2-オキソ-2-フェニルエトキシ)フェニル]ヘキサヒドロ-1H-4,7-メタノイソインドール-1,3(2H)-ジオンは、その独特な化学構造と性質で知られる複雑な有機化合物です。この化合物は、ヘキサヒドロ-1H-4,7-メタノイソインドール-1,3(2H)-ジオンコアにフェニルエトキシ基が付加されていることを特徴としています。その潜在的な生物学的および化学的活性のために、さまざまな科学研究用途で使用されています。
準備方法
合成経路と反応条件
2-[4-(2-オキソ-2-フェニルエトキシ)フェニル]ヘキサヒドロ-1H-4,7-メタノイソインドール-1,3(2H)-ジオンの合成は、通常、容易に入手可能な出発物質から始まる複数のステップを伴います。主なステップには以下が含まれます。
フェニルエトキシ中間体の形成: これは、フェニル酢酸と適切なアルコールを酸性条件下で反応させてフェニルエトキシ中間体を形成することを伴います。
環化: 中間体は、適切なアミンと環化してヘキサヒドロ-1H-4,7-メタノイソインドール-1,3(2H)-ジオンコアを形成します。
最終的なカップリング: 次に、フェニルエトキシ基は、制御された条件下で環化生成物とカップリングして最終的な化合物を生成します。
工業生産方法
この化合物の工業生産には、収率と純度を高めるために上記の合成経路を最適化することが含まれる場合があります。これには、効率的でスケーラブルな生産を確実にするために、高度な触媒系、高スループット反応器、および連続フロー技術の使用が含まれます。
化学反応の分析
反応の種類
2-[4-(2-オキソ-2-フェニルエトキシ)フェニル]ヘキサヒドロ-1H-4,7-メタノイソインドール-1,3(2H)-ジオンは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムまたは三酸化クロムなどの酸化剤を使用して酸化できます。
還元: 還元反応は、水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤を使用して行うことができます。
置換: フェニルエトキシ基は、メトキシドナトリウムまたはtert-ブトキシドカリウムなどの試薬による求核置換反応を起こすことができます。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: メタノール中のメトキシドナトリウム。
生成される主な生成物
酸化: カルボン酸またはケトンの形成。
還元: アルコールまたはアミンの形成。
置換: 置換されたフェニルエトキシ誘導体の形成。
科学研究用途
2-[4-(2-オキソ-2-フェニルエトキシ)フェニル]ヘキサヒドロ-1H-4,7-メタノイソインドール-1,3(2H)-ジオンは、科学研究において幅広い用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌作用や抗がん作用など、その潜在的な生物学的活性を研究しています。
医学: さまざまな病気におけるその潜在的な治療効果について調査されています。
産業: 新しい材料や化学プロセス開発に使用されます。
科学的研究の応用
2-[4-(2-oxo-2-phenylethoxy)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
2-[4-(2-オキソ-2-フェニルエトキシ)フェニル]ヘキサヒドロ-1H-4,7-メタノイソインドール-1,3(2H)-ジオンの作用機序には、特定の分子標的と経路との相互作用が含まれます。この化合物は、酵素または受容体に結合し、その活性を調節して、さまざまな生物学的効果を引き起こす可能性があります。正確な分子標的と経路は、特定の用途と使用状況によって異なる場合があります。
類似の化合物との比較
類似の化合物
2-[4-(2-オキソ-2-フェニルエトキシ)フェニル]ヘキサヒドロ-1H-イソインドール-1,3(2H)-ジオン: 構造は似ていますが、メタノブリッジがありません。
2-(2-(4-フルオロフェニル)-2-オキソ-1-フェニルエチル)-4-メチル-3-オキソ-N-フェニルペンタンアミド: フルオロフェニル基と異なるコア構造が含まれています。
ユニークさ
2-[4-(2-オキソ-2-フェニルエトキシ)フェニル]ヘキサヒドロ-1H-4,7-メタノイソインドール-1,3(2H)-ジオンは、メタノブリッジとフェニルエトキシ基を含むその特定の構造的特徴のためにユニークです。これらの特徴は、その独特の化学的および生物学的特性に寄与し、さまざまな研究用途のための貴重な化合物となっています。
類似化合物との比較
Similar Compounds
2-[4-(2-oxo-2-phenylethoxy)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione: Similar structure but lacks the methano bridge.
2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide: Contains a fluorophenyl group and different core structure.
Uniqueness
2-[4-(2-oxo-2-phenylethoxy)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is unique due to its specific structural features, including the methano bridge and phenylethoxy group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C23H21NO4 |
|---|---|
分子量 |
375.4 g/mol |
IUPAC名 |
4-(4-phenacyloxyphenyl)-4-azatricyclo[5.2.1.02,6]decane-3,5-dione |
InChI |
InChI=1S/C23H21NO4/c25-19(14-4-2-1-3-5-14)13-28-18-10-8-17(9-11-18)24-22(26)20-15-6-7-16(12-15)21(20)23(24)27/h1-5,8-11,15-16,20-21H,6-7,12-13H2 |
InChIキー |
PELJQPWRUHABNF-UHFFFAOYSA-N |
正規SMILES |
C1CC2CC1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)OCC(=O)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-chloro-N-[2-({2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B12467397.png)
![2-(4-Fluorophenyl)-2-oxoethyl 4-[(4-acetylphenyl)amino]-4-oxobutanoate](/img/structure/B12467401.png)
![2-[4-(benzyloxy)phenyl]-5,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12467407.png)

![2-[4-(3,4-Dimethylphenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylic acid](/img/structure/B12467417.png)

![4-[(1E)-2-(2-chloro-6-fluorophenyl)ethenyl]-N-methylaniline](/img/structure/B12467425.png)
![3-{6,8-Dibromoimidazo[1,2-A]pyridin-2-YL}-4-methyl-1,2,5-oxadiazole](/img/structure/B12467427.png)
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 4-(naphthalen-1-ylamino)-4-oxobutanoate](/img/structure/B12467429.png)
![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3,4-dimethylphenyl)glycinamide](/img/structure/B12467433.png)
![N-(4-chlorophenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanamide](/img/structure/B12467441.png)
![2-Oxo-2-phenylethyl 1-{[(3,5-dimethoxyphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12467445.png)
![N-(4-bromo-2-methylphenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B12467446.png)
